Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate
Description
Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate is a poly-substituted naphthalene derivative characterized by two phenylsulfonyl oxy (-OSO₂C₆H₅) groups at positions 6 and 7 and a sodium sulfonate (-SO₃Na) group at position 2. This compound exhibits a molecular formula of C₂₂H₁₅S₃O₉Na and a calculated molecular weight of 542.54 g/mol. Its structure confers high polarity and stability in aqueous and dimethyl sulfoxide (DMSO) solutions, making it suitable for biological and chemical research applications .
Properties
CAS No. |
63251-43-4 |
|---|---|
Molecular Formula |
C22H15NaO9S3 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
sodium;6,7-bis(benzenesulfonyloxy)naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16O9S3.Na/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19;/h1-15H,(H,23,24,25);/q;+1/p-1 |
InChI Key |
VPSUVNLFHSOZSG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C=C(C=CC3=C2)S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the proper attachment of sulfonate groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfonate compounds.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfonate compounds, and substituted naphthalene derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: This compound is utilized in biochemical assays and as a labeling reagent for proteins and other biomolecules.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
The following analysis compares Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate with structurally or functionally related sulfonated naphthalene derivatives.
Structural and Functional Analogues
Table 1: Key Properties of this compound and Analogues
Detailed Analysis
Substituent Effects on Properties
Phenylsulfonyl Oxy vs. Sulfonate/Sulfonamide Groups :
The dual phenylsulfonyl oxy groups in the target compound enhance steric bulk and electron-withdrawing effects compared to simpler sulfonates like Sodium naphthalene-2-sulfonate. This increases molecular weight (~542 vs. ~230 g/mol) and may improve binding affinity to biological targets (e.g., growth factor receptors) . In contrast, the sulfonamide analogue (CAS 63217-38-9) lacks the ionic sulfonate group, reducing water solubility and altering regulatory status .Stability : Like other sulfonated naphthalenes in , the target compound demonstrates stability in water and DMSO, critical for prolonged experimental use. Compounds with trisulfonate groups (e.g., compound 18 in ) exhibit even higher solubility but lower synthetic yields (70% vs. 71–73% for disubstituted analogues) .
Biological Activity
Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate is an organosulfur compound characterized by a naphthalene backbone with multiple sulfonate groups. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity profiles.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The presence of sulfonyl groups enhances its reactivity, making it a versatile building block in the synthesis of other organosulfur compounds.
This compound exhibits a range of biological activities primarily through its interactions with various biological targets. Its sulfonate groups allow for nucleophilic and electrophilic reactivity, which can lead to the formation of adducts with proteins and enzymes, potentially altering their function .
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that sodium sulfinates, including this compound, can act as antioxidants. They scavenge free radicals and reduce oxidative stress in cellular models. A study showed a significant decrease in reactive oxygen species (ROS) levels in cells treated with this compound compared to controls .
- Cytotoxic Effects : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, in vitro assays demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in breast cancer cell lines.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It was found to inhibit the activity of specific sulfatases, which are involved in various metabolic pathways. This inhibition could have implications for diseases related to sulfation processes .
Data Table: Biological Activities of this compound
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits sulfatase activity |
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. Its dual sulfonate groups facilitate the formation of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. This versatility makes it a crucial building block for synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
The biological activities associated with this compound suggest potential applications in medicinal chemistry. Its ability to modulate enzyme activity and act as an antioxidant positions it as a candidate for developing therapeutic agents targeting oxidative stress-related diseases and certain cancers .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential sulfonation and sulfonyl protection steps.
Sulfonation : Introduce sulfonate groups at the 2-position of naphthalene using concentrated sulfuric acid or oleum.
Protection : React 6,7-dihydroxynaphthalene-2-sulfonate with phenylsulfonyl chloride under alkaline conditions (pH 8–10) to install bis(phenylsulfonyl) groups.
Optimization : Control temperature (40–60°C) to avoid over-sulfonation and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Use sodium bicarbonate for neutralization to stabilize the sulfonate salt .
- Key Challenges : Competing side reactions (e.g., incomplete sulfonyl protection) require rigorous purification via recrystallization or column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm sulfonate and phenylsulfonyl group positions (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for naphthalene and δ 7.3–7.9 ppm for phenyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~568 g/mol for the sodium salt).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Contradictions : Discrepancies between HPLC and NMR purity values may arise due to non-UV-active impurities. Cross-validate with elemental analysis.
Q. What are the stability considerations for this compound under different storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 200°C; store at room temperature in a desiccator.
- Light Sensitivity : Susceptible to photodegradation; use amber glassware and avoid prolonged UV exposure.
- Hydrolytic Stability : Suspend in anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis of sulfonyl groups.
- Validation : Conduct accelerated stability studies (40°C/75% relative humidity) and monitor degradation via FTIR for sulfonate ester bond integrity .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing sulfonate and sulfonyl groups reduce electron density on the naphthalene ring, making it a poor candidate for electrophilic substitution but suitable for nucleophilic aromatic substitution (e.g., with amines or thiols).
- DFT Calculations : Use density functional theory (DFT) to map charge distribution and predict regioselectivity in functionalization reactions .
- Experimental Design : Pair computational modeling with kinetic studies (e.g., varying nucleophile concentrations) to validate reaction pathways.
Q. What role does this compound play in designing supramolecular or polymeric materials?
- Applications :
- Ion-Exchange Resins : The sulfonate groups enable cation-binding properties for water treatment or catalysis.
- Polymer Precursors : Use as a monomer in sulfonated polymer synthesis (e.g., proton-exchange membranes) via radical polymerization.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from:
Impurity Variability : Batch-dependent purity affects bioactivity; standardize synthesis protocols.
Assay Conditions : Adjust pH (sulfonate solubility varies with pH) and use cell lines with consistent sulfotransferase expression levels.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., dye-binding efficiency in histology vs. enzyme inhibition assays) .
Q. What regulatory considerations apply to international collaboration involving this compound?
- Compliance :
- NDSL Listing : The compound or its derivatives (e.g., 2-Naphthalenesulfonamide analogs) may fall under Canada’s Non-domestic Substances List (NDSL), requiring notification under New Substances Notification Regulations (NSNR) for import/manufacture .
- Safety Protocols : Align with GHS hazard classifications (e.g., skin/eye irritation) and provide SDS documentation for cross-border shipments .
Key Research Gaps
- Mechanistic Studies : Limited data on sulfonate group participation in transition-metal catalysis.
- Biological Applications : Further exploration needed in drug delivery (e.g., sulfonate-based prodrugs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
